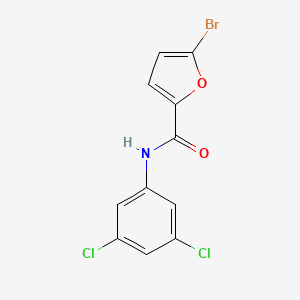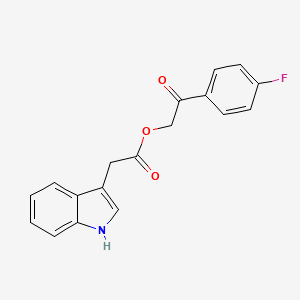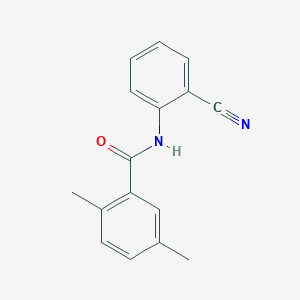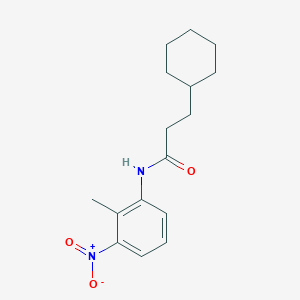![molecular formula C23H18O3 B5697773 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one is a chemical compound that belongs to the class of flavonoids. It is also known as flavone derivative or flavonoid derivative. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated its ability to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound and can be stored for extended periods without degradation. However, there are limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one. One direction is to further investigate its potential applications in medicine, agriculture, and industry. For example, it could be studied for its potential use in the treatment of neurodegenerative disorders, as a plant growth regulator, or as a UV stabilizer. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective derivatives with improved efficacy. Finally, it could be studied for its potential use in combination therapies with other drugs or compounds.
Méthodes De Synthèse
The synthesis of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one involves the condensation reaction of 2-acetyl-3,4-dihydro-2H-benzo[f]chromene and 2,5-dimethylbenzaldehyde in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been investigated for its potential use as a drug delivery system and for the treatment of neurodegenerative disorders. In agriculture, it has been studied for its potential use as a plant growth regulator and for the prevention of plant diseases. In industry, it has been investigated for its potential use as a UV stabilizer and for the synthesis of novel materials.
Propriétés
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-2-oxoethyl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-14-7-8-15(2)19(11-14)21(24)13-17-12-20-18-6-4-3-5-16(18)9-10-22(20)26-23(17)25/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHSYUOCSPCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)




![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![methyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate](/img/structure/B5697738.png)
![N-isopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5697744.png)
![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)
